molecular formula C16H11FO3 B1452175 (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-07-1

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1452175
CAS RN: 1092298-07-1
M. Wt: 270.25 g/mol
InChI Key: PYVVWPPCHFSRLB-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, or 4-F-BMF, is a relatively new compound in the field of synthetic organic chemistry. It has been used in the synthesis of a variety of compounds and has been used in a range of scientific research applications. In

Scientific Research Applications

Pharmacokinetics and Toxicology

Recent studies have explored the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofuran derivatives. These substances show clinical effects comparable to common illicit drugs such as amphetamine and MDMA. The research emphasizes the importance of existing treatment guidelines based on clinical effects rather than specific drugs, underscoring the necessity for comprehensive health risk assessments of NPS, including benzofurans (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Impact of Parabens

Benzyl parabens, related to benzofuran compounds, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, parabens persist in surface water and sediments. This study provides insight into the environmental persistence of benzyl parabens and their potential impact on water quality and aquatic life (Haman et al., 2015).

Organic Synthesis

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, demonstrates the utility of benzofuran derivatives in organic chemistry. This synthesis provides a more accessible approach to producing compounds for pharmaceutical applications, highlighting the significance of benzofuran scaffolds in medicinal chemistry (Qiu et al., 2009).

Benzofuran as a Therapeutic Scaffold

Benzofuran derivatives are recognized for their broad range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This review showcases the therapeutic potential of benzofuran compounds, suggesting their importance in drug discovery and development (Dawood, 2019).

Natural Sources and Bioactivity

Benzofuran compounds, found in nature, exhibit significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The review emphasizes the potential of benzofuran compounds as natural drug lead compounds, underscoring their importance in pharmaceutical research and development (Miao et al., 2019).

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVWPPCHFSRLB-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

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